Home > Products > Screening Compounds P126055 > Adriamycin 14-thiovalerate
Adriamycin 14-thiovalerate - 101980-75-0

Adriamycin 14-thiovalerate

Catalog Number: EVT-258296
CAS Number: 101980-75-0
Molecular Formula: C31H35NO11S
Molecular Weight: 629.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Source and Classification

Adriamycin 14-thiovalerate is classified as an anthracycline antibiotic, specifically a thioester derivative of doxorubicin (also known as Adriamycin). Doxorubicin is widely used in chemotherapy for various cancers, including breast cancer, leukemia, and lymphomas. Adriamycin 14-thiovalerate is synthesized to enhance the therapeutic profile of doxorubicin by modifying its chemical structure to improve solubility and reduce toxicity while maintaining its antitumor efficacy .

Synthesis Analysis

The synthesis of Adriamycin 14-thiovalerate involves several key steps:

  1. Starting Material: The synthesis begins with N-(trifluoroacetyl)-14-bromodaunorubicin as the precursor.
  2. Reagents: The reaction employs thiovaleric acid and potassium carbonate as the primary reagents.
  3. Solvent: Ethanol is used as the solvent for the reaction.
  4. Reaction Conditions: The reaction typically occurs under reflux conditions to facilitate the formation of the thioester bond.

The process involves the nucleophilic attack of the thiovaleric acid on the bromine atom of N-(trifluoroacetyl)-14-bromodaunorubicin, leading to the formation of Adriamycin 14-thiovalerate through a substitution reaction .

Molecular Structure Analysis

Adriamycin 14-thiovalerate retains the core structure of doxorubicin but features a thiovalerate group at the 14-position. The molecular formula can be represented as C28H30N2O11SC_{28}H_{30}N_{2}O_{11}S. Key structural characteristics include:

  • Anthracycline Core: The planar aromatic system allows for intercalation with DNA.
  • Thioester Group: The presence of the thiovalerate group enhances lipophilicity and alters pharmacokinetic properties.
  • Functional Groups: Hydroxyl and amine groups contribute to its interaction with biological molecules.

The structural modifications aim to optimize solubility and reduce adverse effects associated with traditional doxorubicin .

Chemical Reactions Analysis

Adriamycin 14-thiovalerate participates in various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: Under physiological conditions, Adriamycin 14-thiovalerate can undergo hydrolysis to release active doxorubicin.
  2. Enzymatic Reactions: It is susceptible to enzymatic cleavage by esterases present in serum, which affects its bioavailability and therapeutic efficacy.
  3. DNA Interaction: The compound intercalates into DNA strands, leading to inhibition of DNA replication and transcription.

These reactions are pivotal in determining the compound's efficacy in cancer treatment .

Mechanism of Action

The mechanism of action for Adriamycin 14-thiovalerate closely resembles that of doxorubicin:

  • DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting normal DNA function.
  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex after strand cleavage, preventing DNA re-ligation and leading to apoptosis.
  • Reactive Oxygen Species Production: Metabolism can generate free radicals that contribute to cellular damage and enhance cytotoxicity.

This multifaceted mechanism underlies its effectiveness against various cancer types while highlighting potential cardiotoxicity due to oxidative stress .

Physical and Chemical Properties Analysis

Adriamycin 14-thiovalerate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced aqueous solubility compared to traditional doxorubicin due to the thioester modification.
  • Stability: The compound shows stability under physiological pH but may degrade under extreme conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for anthracyclines.

These properties are crucial for formulation development and therapeutic application .

Applications

Adriamycin 14-thiovalerate has significant applications in oncology:

  • Antitumor Activity: Demonstrated efficacy against various murine tumor models, particularly P388 leukemia.
  • Clinical Trials: Investigated for its potential use in treating human cancers with improved safety profiles compared to standard doxorubicin formulations.
  • Research Tool: Used in studies exploring drug resistance mechanisms and improving drug delivery systems.

The ongoing research aims to optimize its therapeutic index while minimizing side effects associated with conventional chemotherapy .

Historical Development & Rationale for Adriamycin 14-Thiovalerate Analogues

Evolution of Anthracycline Derivatives in Anticancer Research

The discovery of anthracyclines marked a transformative era in oncology, beginning with daunomycin (daunorubicin) isolated from Streptomyces peucetius in 1962 near Castel del Monte, Italy [3]. This was followed by the identification of its hydroxylated derivative adriamycin (doxorubicin) in 1967 from a mutant strain (Streptomyces peucetius caesius) [3] [10]. Adriamycin demonstrated a broader anticancer spectrum than daunomycin, particularly against solid tumors, due to its enhanced ability to intercalate DNA and disrupt topoisomerase II-mediated repair mechanisms [3]. However, dose-limiting cardiotoxicity linked to cumulative exposure and reactive oxygen species generation necessitated structural modifications [3] [10].

Early derivatization efforts focused on the C-13 keto position (producing daunosamine modifications) and C-14 hydroxyl group (esterification). The N-trifluoroacetyladriamycin-14-valerate (AD 32), developed in the late 1970s, represented a significant breakthrough. AD 32 exhibited reduced DNA binding affinity yet paradoxically demonstrated superior in vivo efficacy against murine tumors and diminished cardiotoxicity compared to the parent compound adriamycin [1] [7] [8]. Its mechanism involved rapid cellular internalization and metabolism to N-trifluoroacetyladriamycin (AD 41), inducing DNA-protein crosslinks and strand breaks despite minimal direct DNA intercalation [7] [8]. This established the principle that strategic esterification at C-14 could profoundly alter pharmacological behavior.

Table 1: Key Early Anthracycline Analogues and Their Characteristics

Compound NameStructural ModificationPrimary Pharmacological AdvantageSignificant Limitation
DaunorubicinNone (Natural product)Activity against acute leukemiasNarrow spectrum; Cardiotoxicity
Adriamycin (Doxorubicin)C-14 hydroxylationBroad spectrum (solid tumors, lymphomas)Cumulative cardiotoxicity; MDR susceptibility
AD 32N-Trifluoroacetyl; C-14 valerate esterReduced cardiotoxicity; Enhanced cellular uptakeSaturation of DNA damage effects at higher doses
AD 198N-Benzyl; C-14 valerate esterBypasses P-glycoprotein efflux; Rapid cellular accumulationMetabolism to potentially cytotoxic de-esterified form (AD 288)

Rational Design of 14-Thiovalerate Modifications in Adriamycin

The unexpected efficacy of AD 32 and related C-14 esters prompted investigation into optimizing the linker chemistry between the anthracycline aglycone and the ester moiety. Researchers hypothesized that replacing the oxygen atom in the ester linkage (C-O-C=O) with a sulfur atom (C-S-C=O) to create thioester analogues could significantly alter metabolic stability and bioactivation pathways [1]. Thioesters are generally more resistant to hydrolysis by ubiquitous carboxylesterases present in serum and tissues compared to their oxyester counterparts [1] [7].

Adriamycin 14-thiovalerate was specifically designed by reacting N-protected 14-bromodaunorubicin with thiovaleric acid in ethanol, facilitated by potassium carbonate as a base [1]. The thiovalerate chain (-S-CO-(CH₂)₃-CH₃) was chosen for its optimal balance between lipophilicity enhancement (facilitating membrane passage) and steric bulk. Crucially, the rationale centered on achieving controlled, sustained release of the active parent compound, adriamycin, via slower enzymatic deacylation compared to rapidly hydrolyzed oxyesters like AD 32 or AD 198 [1]. This aimed to prolong intracellular exposure to the active drug while minimizing peak concentrations potentially linked to acute toxicity. Furthermore, the inherent lipophilicity of the thiovalerate moiety was expected to improve cellular uptake kinetics, analogous to the rapid accumulation observed with AD 198 [7], but with a more favorable metabolic profile.

Table 2: Rationale for Thiovalerate Modification vs. Key Analogues

FeatureAdriamycin 14-ThiovalerateAD 32 (Oxyester)AD 198 (Oxyester)Adriamycin
Linker ChemistryThioester (C-S-C=O)Oxyester (C-O-C=O)Oxyester (C-O-C=O)None (Parent aglycone)
Metabolic StabilityHigh (Resistant to esterases)LowModerateN/A
Primary Metabolic PathwaySlow enzymatic hydrolysis → AdriamycinRapid hydrolysis → AD 41Rapid hydrolysis → AD 288Reduction / Demethylation
LipophilicityIncreasedIncreasedSignificantly IncreasedLow
Cellular Uptake KineticsModerate-Rapid (Predicted)SlowVery RapidModerate
Design GoalControlled release of AdriamycinProdrug for AD 41Active drug + AD 288 metaboliteDirect cytotoxicity

Comparative Analysis of Early Analogues: AD 32 and Related Compounds

Preclinical evaluation of adriamycin 14-thiovalerate and related thioesters revealed distinct pharmacological profiles compared to both adriamycin and earlier oxyester analogues like AD 32 and AD 198.

Metabolism and Bioactivation: Unlike AD 32, which undergoes rapid hydrolysis by serum and cellular esterases to yield the DNA-nonbinding but cytotoxic N-trifluoroacetyladriamycin (AD 41), adriamycin 14-thiovalerate demonstrated markedly slower deacylation kinetics [1] [7]. Similarly, while AD 198 (N-benzyladriamycin-14-valerate) is rapidly hydrolyzed intracellularly to N-benzyladriamycin (AD 288), accumulating this metabolite alongside the parent drug [7], hydrolysis of the thiovalerate analogue proceeded at a reduced rate, theoretically leading to prolonged exposure to the intact prodrug and a more gradual release of adriamycin. Crucially, studies confirmed that adriamycin 14-thiovalerate itself, and its N-trifluoroacetyl-protected counterpart, were not merely prodrugs of adriamycin or its N-trifluoroacetyl derivative in the same direct sense as AD 32 hydrolyzes to AD 41. Analysis of cells treated with N-trifluoroacetyl-adriamycin 14-thiovalerate detected no adriamycin or AD 41, indicating an alternative metabolic fate or stability [1].

Cellular Pharmacology: Uptake studies contrasting AD 198 and adriamycin provided a benchmark. AD 198 achieved rapid and extensive cellular accumulation (cell:medium equilibrium of 3:1 within 30 minutes at 1.0 µM), far exceeding the slower equilibration of adriamycin (1:11 after 4-6 hours at 0.1 µM) [7]. While direct kinetic data for the thiovalerate analogue in the same model isn't provided in the search results, its increased lipophilicity suggests uptake kinetics potentially intermediate between adriamycin and AD 198. Retention studies showed both AD 198 and adriamycin lost approximately 50% of intracellular anthracycline upon transfer to drug-free medium [7]. The retention profile of the thiovalerate analogue likely depends on the relative persistence of the intact lipophilic form versus the released hydrophilic adriamycin.

Antitumor Activity: Biological evaluation yielded critical distinctions. Adriamycin 14-thiovalerate, along with the thioacetate and thiobenzoate analogues, demonstrated significant in vivo anti-P388 leukemia activity in murine models [1]. However, none matched the curative effects achieved by N-trifluoroacetyladriamycin 14-valerate (AD 32) in the same system. More strikingly, the N-trifluoroacetyl-protected versions of the thioester analogues (including N-trifluoroacetyl-adriamycin 14-thiovalerate) showed no detectable activity in vitro or in vivo, despite the potent activity of their corresponding oxyester analogues (like AD 32) [1]. This highlights a fundamental difference: while oxyesters like AD 32 and AD 198 are either active themselves (AD 198) or are bioactivated to cytotoxic metabolites (AD 32 → AD 41), the N-trifluoroacetyl thioesters appear pharmacologically inert under the tested conditions. The activity observed for the non-N-acylated adriamycin 14-thiovalerate is therefore attributed to the slow release of active adriamycin, but this release kinetics was insufficient to replicate the efficacy of the optimized oxyester AD 32.

Properties

CAS Number

101980-75-0

Product Name

Adriamycin 14-thiovalerate

IUPAC Name

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate

Molecular Formula

C31H35NO11S

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3

InChI Key

ZAJMGFPSIIBVJA-UHFFFAOYSA-N

SMILES

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Solubility

Soluble in DMSO

Synonyms

Adriamycin 14-thiovalerate

Canonical SMILES

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.